Anthraquinone Related Compound 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

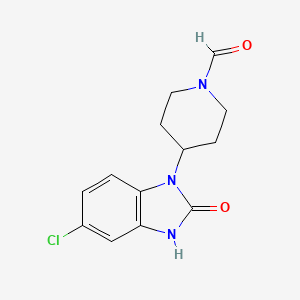

Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .

Synthesis Analysis

Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . A new series of anthraquinone-linked cyclopentanone derivatives have been synthesized using the grindstone method .

Molecular Structure Analysis

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .

Chemical Reactions Analysis

Anthraquinones and its derivatives are versatile organic compounds that can be used for various electrochemical applications, such as flow batteries, supercapacitors, and sensors .

Physical and Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .

Wissenschaftliche Forschungsanwendungen

Anthraquinones as Pharmacological Tools and Drugs Anthraquinones, such as Anthraquinone Related Compound 1, have been used as pharmacological tools and drugs due to their diverse biological activities. They are utilized in medical applications like laxatives, antimicrobial, and anti-inflammatory agents, and have therapeutic indications for conditions like constipation, arthritis, multiple sclerosis, and cancer. These compounds also serve as lead structures for developing future drugs (Malik & Müller, 2016).

Research Advances in Anthraquinones Anthraquinones are natural compounds with various biological properties. They have potential applications as natural dyes and exhibit properties like antioxidant, anticancer, anti-inflammatory, and laxative effects. The diversity of anthraquinone derivatives and their biological properties have been extensively studied, highlighting their industrial and medicinal relevance (Duval et al., 2016).

Anthraquinone Patents There has been significant work in anthraquinone chemistry, particularly in discovering new compounds related to this scaffold for various therapeutic applications. Patents cover therapeutic activities of anthraquinones and their derivatives, especially in cancer, inflammation, infectious diseases, diabetic conditions, and hepatitis C (Hussain et al., 2015).

Anthraquinones in Anticancer Research Anthraquinones form the core of various anticancer agents, with research rapidly increasing in recent years. They are used as a core chemical template for structural modifications, leading to the development of new anthraquinone-based compounds as promising anticancer agents (Malik et al., 2021).

Anthraquinones in Autoimmune Diabetes Naturally occurring anthraquinones have shown potential in autoimmune disorders like diabetes. Their broad spectrum of bioactivities suggests possible clinical applications in various diseases, with recent research focusing on their immune regulation and therapeutic potential in autoimmune diabetes (Chien et al., 2015).

Coordination Chemistry of Anthraquinones Anthraquinone's diverse applications in coordination chemistry are driven by its remarkable physical and biological properties. Research includes its incorporation into ligand structures and applications in biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

Pharmacokinetics of Anthraquinones The pharmacokinetics of anthraquinones are crucially associated with their pharmacological and toxicological effects. They are absorbed mainly in intestines and distributed in blood-rich organs. Their metabolic pathways include hydrolysis, glycuronidation, sulfation, among others, and they are excreted mainly through the kidney, recta, and gallbladder (Wang et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Anthraquinone Related Compound 1 plays a significant role in biochemical reactions. It interacts with essential cellular proteins . The anthraquinone moiety forms the core of various anticancer agents . Mechanistically, most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It exhibits excellent anti-inflammatory activities and therapeutic effects on arthritis . It also exerts antioxidant-related pharmacological actions including neuroprotective effects, anti-inflammation, anticancer, hepatoprotective effects and anti-aging .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits cancer progression by targeting essential cellular proteins . The antioxidant mechanisms and the chemistry behind the antioxidant activities of both natural and synthesized compounds were furtherly explored and demonstrated .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .

Subcellular Localization

It is known that some anthraquinones are located in the nucleus .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anthraquinone Related Compound 1 involves the oxidation of 1,5-dihydroxyanthraquinone to form the target compound.", "Starting Materials": [ "1,5-dihydroxyanthraquinone", "Oxidizing agent (such as potassium permanganate or sodium dichromate)", "Solvent (such as acetic acid or dichloromethane)", "Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "1. Dissolve 1,5-dihydroxyanthraquinone in a suitable solvent.", "2. Add a catalytic amount of acid to the mixture.", "3. Slowly add the oxidizing agent to the reaction mixture while stirring.", "4. Continue stirring the mixture for a specified time until the reaction is complete.", "5. Extract the product using a suitable method (such as filtration or extraction).", "6. Purify the product by recrystallization or chromatography." ] } | |

CAS-Nummer |

17062-54-3 |

Molekularformel |

C30H22O6 |

Molekulargewicht |

478.51 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

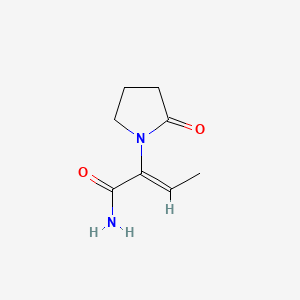

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)